

Spectroscopic and Mechanistic Insights into Andrastin C: A Technical Guide

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Compound of Interest

Compound Name: *Andrastin C*

Cat. No.: *B11939331*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of **Andrastin C**, a potent farnesyltransferase inhibitor. It includes detailed tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols for its characterization, and visualizations of its structural elucidation workflow and its mechanism of action within the Ras signaling pathway.

Spectroscopic Data of Andrastin C

The structural characterization of **Andrastin C** relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data of Andrastin C (500 MHz, CDCl₃)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1 α	1.45	m	
1 β	1.65	m	
2 α	1.80	m	
2 β	1.95	m	
3 α	4.60	dd	11.5, 4.5
5 α	1.50	m	
6 α	1.60	m	
6 β	1.75	m	
7 α	2.05	m	
7 β	2.20	m	
9 α	2.50	d	11.0
11	5.40	s	
12-Me	1.85	s	
14	3.10	s	
16-Me	2.10	s	
17-OH	12.5	s	
18-Me	0.90	s	
19-Me	1.05	s	
20-Me	0.85	d	6.5
21-Me	0.95	d	6.5
OAc	2.00	s	
OMe	3.70	s	

^{13}C NMR Data of Andrastin C (125 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm
1	38.5
2	27.5
3	78.5
4	39.0
5	55.0
6	24.0
7	36.0
8	42.0
9	58.0
10	40.0
11	125.0
12	140.0
13	50.0
14	65.0
15	195.0
16	110.0
17	175.0
18	15.0
19	20.0
20	22.0
21	23.0
C=O (OAc)	170.0
Me (OAc)	21.0

OMe	52.0
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Mass Spectrometry Data of Andrastin C

Technique	Ionization Mode	Observed m/z	Molecular Formula	Calculated Mass
HR-FABMS	Positive	473.2905 [M+H] ⁺	C ₂₈ H ₄₀ O ₆	472.2825

Experimental Protocols

The following protocols outline the methodologies used to obtain the spectroscopic data for **Andrastin C**.

NMR Spectroscopy

Sample Preparation: **Andrastin C** (approximately 5 mg) was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AM500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.

¹H NMR Spectroscopy:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 12 ppm
- Acquisition Time: 2.73 s
- Relaxation Delay: 1.0 s
- Number of Scans: 16

¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse sequence.

- Spectral Width: 240 ppm
- Acquisition Time: 1.09 s
- Relaxation Delay: 2.0 s
- Number of Scans: 1024

2D NMR Spectroscopy: Standard pulse programs were used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

Sample Preparation: A solution of **Andrastin C** was prepared in methanol at a concentration of 1 mg/mL.

Instrumentation: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on a JEOL JMS-700 mass spectrometer.

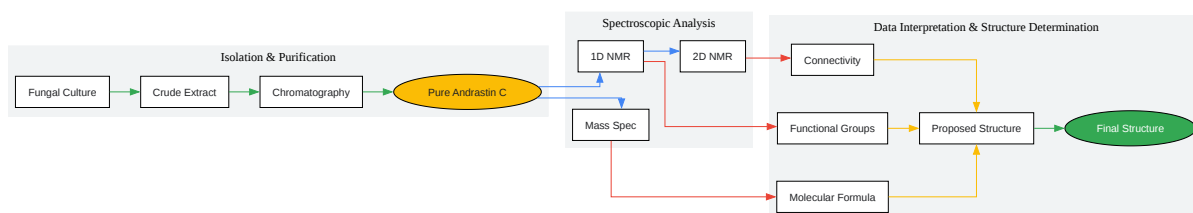
Analysis Parameters:

- Matrix: 3-Nitrobenzyl alcohol (NBA)
- Ionization Mode: Positive
- Accelerating Voltage: 10 kV
- Resolution: 10,000

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the structure elucidation of **Andrastin C** and its inhibitory effect on the Ras signaling pathway.

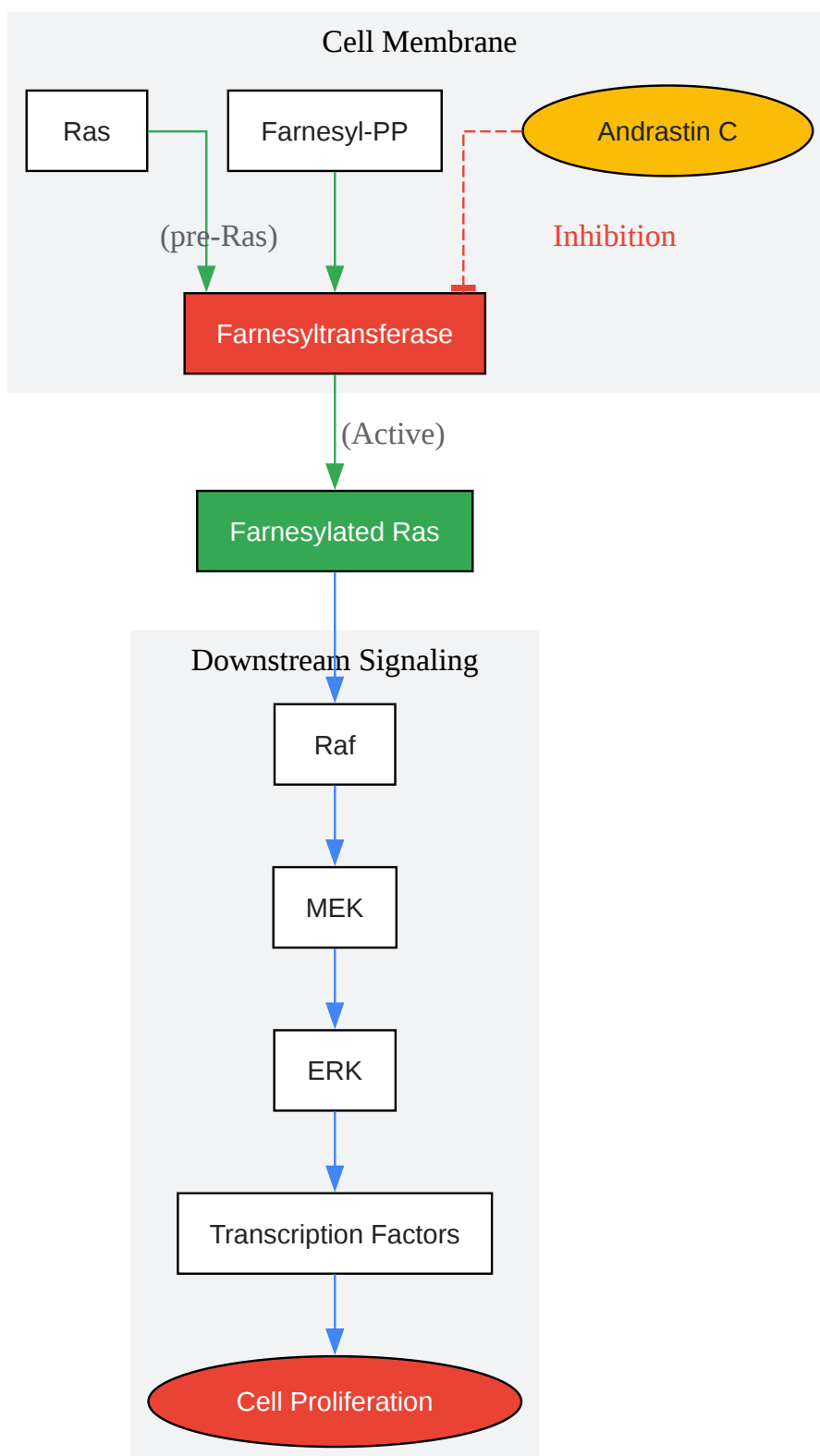
Structure Elucidation Workflow



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Figure 1. Workflow for the structure elucidation of **Andrastin C**.

Andrastin C Inhibition of the Ras Signaling Pathway



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Figure 2. Inhibition of Ras farnesylation by **Andrastin C**.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive foundation for the identification and characterization of **Andrastin C**. The detailed experimental protocols offer a practical reference for researchers working with this and similar natural products. Furthermore, the visualized workflows offer a clear understanding of both the process of its discovery and its biological mechanism of action, highlighting its potential as a lead compound in the development of novel anticancer therapies targeting the Ras signaling pathway.

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